molecular formula C9H12N2O2 B3154676 3-Amino-4-(dimethylamino)benzoic acid CAS No. 78196-46-0

3-Amino-4-(dimethylamino)benzoic acid

Cat. No. B3154676
CAS RN: 78196-46-0
M. Wt: 180.2 g/mol
InChI Key: PGLQAQBVQZBKGD-UHFFFAOYSA-N
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Description

3-Amino-4-(dimethylamino)benzoic acid is a substituted benzoic acid. It is a biotransformation product of 2-ethylhexyl 4-(N,N-dimethylamino)benzoate (EDP), a widely used UV filter in sunscreen cosmetics and other cosmetic products .


Synthesis Analysis

The synthesis of similar compounds involves the use of 4-dimethylaminopyridine organic base and benzoic acid derivatives containing additional functional groups . The resulting molecular salts are obtained by deprotonation of the acidic moiety such as COOH, or OH to the ring N of 4-dimethylaminopyridine .


Molecular Structure Analysis

The molecular formula of 3-Amino-4-(dimethylamino)benzoic acid is C9H11NO2 . The structure of the compound has been fully elucidated by single X-ray diffraction, powder X-ray diffraction, 1 H NMR, FT-IR, and thermogravimetric analysis .

Scientific Research Applications

Analyzing Glucose Content

3-Amino-4-(dimethylamino)benzoic acid has been used to analyze glucose content from the extraction of starch and soluble sugars . This application is particularly useful in biochemistry and food science, where understanding the glucose content of various substances is crucial.

Quantifying Peroxidase Activity

This compound can be used to quantify the activity of peroxidase . Peroxidases are enzymes that play a key role in many biological processes, including the breakdown of hydrogen peroxide in cells. Being able to quantify peroxidase activity can help researchers understand these processes better.

Quantifying Manganese Peroxidase Activity

In addition to peroxidase, 3-Amino-4-(dimethylamino)benzoic acid can also be used to quantify the activity of manganese peroxidase . Manganese peroxidase is an enzyme that plays a key role in the degradation of lignin, a complex organic polymer that is abundant in the cell walls of plants.

Visualization of Polyphenoloxidase Enzymes

This compound has been used in a staining process that allows the visualization of polyphenoloxidase enzymes . Polyphenoloxidases are a type of enzyme that are involved in the process of browning in fruits and vegetables. Being able to visualize these enzymes can help researchers understand this process better.

Development of Polyphenoloxidase and Phenoloxidase Activity by Zymograms

3-Amino-4-(dimethylamino)benzoic acid has been used as a substrate for the development of polyphenoloxidase and phenoloxidase activity by zymograms . Zymography is a technique used to study enzyme activity. In this case, the compound is used to help visualize and study the activity of these two types of enzymes.

Identification of Polyphenoloxidases and Phenoloxidases in Crude Extracts

The compound has been used to identify polyphenoloxidases (laccases) and phenoloxidases (lignin peroxidase) of crude extracts obtained from the growth of the basidiomycete Lentinus strigosus on Pinus radiata . This application is particularly useful in the field of mycology, the study of fungi.

properties

IUPAC Name

3-amino-4-(dimethylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-11(2)8-4-3-6(9(12)13)5-7(8)10/h3-5H,10H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGLQAQBVQZBKGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-(dimethylamino)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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